molecular formula C₉H₁₃ClN₂ B1141974 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride CAS No. 175871-42-8

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride

Cat. No.: B1141974
CAS No.: 175871-42-8
M. Wt: 184.67
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. This compound is a synthetic derivative of 1,2,3,4-tetrahydroisoquinoline, which has garnered significant attention in the scientific community due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride. This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions.

    Medicine: Investigated for its therapeutic potential in treating neurodegenerative disorders and infectious diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride include:

Uniqueness

This compound is unique due to its specific amine substitution at the 6-position, which imparts distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCSYUPAHMVXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938716
Record name 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175871-42-8
Record name 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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